ethyl 2-[(8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines elements of pyrimidine, thieno, and isoquinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Thieno Ring Formation: The thieno ring is then introduced via a cyclization reaction involving a thiophene derivative.
Isoquinoline Ring Formation: The isoquinoline ring is formed through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.
Sulfanyl Group Introduction: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its unique structure that may interact with bacterial enzymes and proteins.
Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or inhibit key metabolic pathways, resulting in the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl sulfide
- Ethyl 5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl sulfone
Uniqueness
Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate is unique due to its specific combination of pyrimidine, thieno, and isoquinoline rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O2S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[(8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-23-13(22)8-24-18-16-15(19-9-20-18)14-12-7-5-4-6-11(12)10(2)21-17(14)25-16/h9H,3-8H2,1-2H3 |
InChI Key |
YHSPSUXNGZYUNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Origin of Product |
United States |
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